An In-depth Technical Guide to Ethyl 2,2-difluorobutanoate (CAS 2368-92-5)
An In-depth Technical Guide to Ethyl 2,2-difluorobutanoate (CAS 2368-92-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,2-difluorobutanoate is a fluorinated organic compound with growing significance as a versatile building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of Ethyl 2,2-difluorobutanoate, including its synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility in the development of novel therapeutics and advanced materials.
Introduction: The Emerging Role of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties, such as its high electronegativity and small atomic radius, can dramatically alter the conformational preferences, metabolic stability, and bioavailability of bioactive compounds.[2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) is of particular interest. Its ability to mimic a carbonyl group or act as a metabolically stable isostere for other functional groups has led to its integration into a wide array of pharmaceuticals and agrochemicals.
Ethyl 2,2-difluorobutanoate (CAS 2368-92-5) is a valuable reagent that provides a straightforward means of introducing the 2,2-difluorobutyl group into a molecular scaffold. This guide will delve into the technical details of this compound, offering insights into its preparation, characterization, and synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2,2-difluorobutanoate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2368-92-5 | [3] |
| Molecular Formula | C₆H₁₀F₂O₂ | [4] |
| Molecular Weight | 152.14 g/mol | [5] |
| Boiling Point | 124 °C | [5] |
| Density | 1.071 g/cm³ | [5] |
| Refractive Index | 1.3665 | [5] |
| Flash Point | 29 °C | [5] |
Synthesis of Ethyl 2,2-difluorobutanoate
A potential synthetic workflow is illustrated below:
Caption: Proposed synthesis of Ethyl 2,2-difluorobutanoate.
Experimental Protocol (Proposed)
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Reaction Setup: To a solution of ethyl 2-oxobutanoate in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polymer reaction vessel, add a fluorinating agent such as Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) dropwise at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure Ethyl 2,2-difluorobutanoate.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for Ethyl 2,2-difluorobutanoate is not widely published. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds, such as ethyl difluoroacetate, and general principles of spectroscopy.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
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A triplet corresponding to the methyl protons of the ethyl group (CH₃-CH₂-CF₂-).
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A quartet corresponding to the methylene protons of the ethyl group (-O-CH₂-CH₃).
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A triplet of quartets corresponding to the methylene protons adjacent to the difluoro group (CH₃-CH₂-CF₂-), with coupling to both the adjacent methyl protons and the geminal fluorine atoms.
13C NMR Spectroscopy
The carbon NMR spectrum is anticipated to display six signals, with the carbon atom bonded to the two fluorine atoms appearing as a triplet due to C-F coupling. The chemical shifts can be estimated based on known values for similar esters.[6][7]
19F NMR Spectroscopy
The fluorine NMR spectrum is a crucial tool for the characterization of fluorinated compounds.[8] For Ethyl 2,2-difluorobutanoate, a single signal is expected, which will be split into a quartet by the adjacent methylene protons. The chemical shift will be indicative of the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1750-1735 cm⁻¹.[9] Other characteristic peaks will include C-H stretching vibrations around 2975-2845 cm⁻¹ and C-O stretching vibrations.[9]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak at m/z 152. The fragmentation pattern will likely involve the loss of the ethoxy group and other characteristic cleavages of the ester and alkyl chain.[10]
Reactivity and Synthetic Applications
The reactivity of Ethyl 2,2-difluorobutanoate is primarily governed by the electrophilic nature of the carbonyl carbon and the influence of the adjacent gem-difluoro group.
Caption: Key reaction pathways of Ethyl 2,2-difluorobutanoate.
Nucleophilic Acyl Substitution
Like other esters, Ethyl 2,2-difluorobutanoate can undergo nucleophilic acyl substitution with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents, to generate amides, different esters, and ketones, respectively. The electron-withdrawing effect of the fluorine atoms can enhance the reactivity of the carbonyl group towards nucleophilic attack.
Enolate Chemistry
The α-protons on the carbon adjacent to the difluoro group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations, providing a route to more complex fluorinated molecules.
Applications in Drug Discovery
The 2,2-difluorobutanoate moiety can be incorporated into drug candidates to enhance their pharmacological properties. For instance, the gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving metabolic stability and binding affinity. The introduction of this group can also modulate the lipophilicity and pKa of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
A notable example of the impact of a difluoro-moiety is in the development of anticancer agents. The incorporation of a 2',2'-difluoro functionality in analogues of docetaxel has been shown to result in compounds with potent cytotoxicity against various cancer cell lines.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 2,2-difluorobutanoate is not widely available, the safety precautions for the closely related ethyl difluoroacetate provide a good guideline.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[11]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]
Conclusion
Ethyl 2,2-difluorobutanoate is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its ability to introduce the gem-difluoro functionality makes it a key reagent for researchers in drug discovery and materials science seeking to modulate the properties of their target compounds. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated molecules continues to grow, the importance of reagents like Ethyl 2,2-difluorobutanoate is set to increase, paving the way for the development of new and improved pharmaceuticals and advanced materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS # 2368-92-5, Ethyl 2,2-difluorobutanoate, 2,2-Difluorobutanoic acid ethyl ester - chemBlink [chemblink.com]
- 4. PubChemLite - Ethyl 2,2-difluorobutanoate (C6H10F2O2) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 2,2-difluorobutanoate | 2368-92-5 [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13C nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. biophysics.org [biophysics.org]
- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
